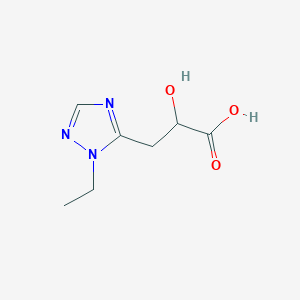
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is a chiral alcohol compound with a pyridine ring substituted at the 5-position with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-methyl-3-pyridinecarboxaldehyde using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: 5-Methyl-3-pyridinecarboxaldehyde or 5-methyl-3-pyridinecarboxylic acid.
Reduction: 5-Methyl-3-pyridinepropane.
Substitution: 5-Methyl-3-pyridinepropyl halides or amines.
科学的研究の応用
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring and chiral alcohol moiety play crucial roles in its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
®-1-(5-Methylpyridin-3-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-Methylpyridin-3-yl)ethanol: A similar compound with a shorter carbon chain.
1-(5-Methylpyridin-3-yl)propan-1-ol: A positional isomer with the hydroxyl group at a different position.
Uniqueness
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is unique due to its specific chiral configuration and the presence of the pyridine ring, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific functional groups make it valuable in asymmetric synthesis and pharmaceutical research.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(2S)-1-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-3-9(4-8(2)11)6-10-5-7/h3,5-6,8,11H,4H2,1-2H3/t8-/m0/s1 |
InChIキー |
SXWHPHVZJRYHFM-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC(=CN=C1)C[C@H](C)O |
正規SMILES |
CC1=CC(=CN=C1)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

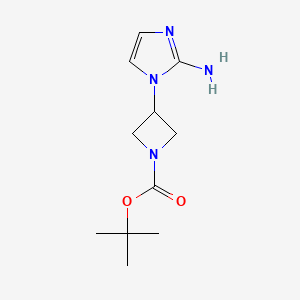

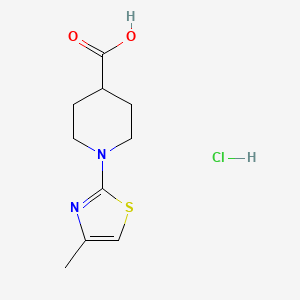
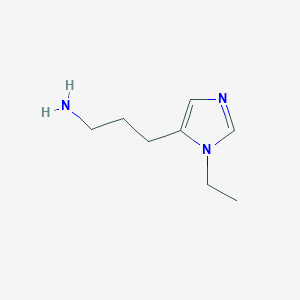

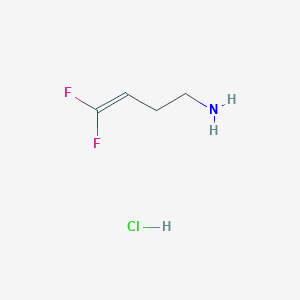
![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
